molecular formula C13H12ClNO2 B2743557 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide CAS No. 53656-12-5

2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide

Cat. No.: B2743557
CAS No.: 53656-12-5
M. Wt: 249.69
InChI Key: BKRYXWOXOXWQPY-UHFFFAOYSA-N
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Description

2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide (CAS: 40914-13-4) is a chloroacetamide derivative with the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 253.7 g/mol . Its structure consists of a chloroacetamide backbone where the nitrogen atom is substituted with a phenyl group and a furan-2-ylmethyl group (Fig. 1). The furan ring introduces an oxygen heteroatom, which may influence electronic properties and reactivity. The compound’s IUPAC name, this compound, reflects these substitutions.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYXWOXOXWQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(Furan-2-ylmethyl)-N-phenylamine

The precursor N-(furan-2-ylmethyl)-N-phenylamine (CAS 4439-56-9) is synthesized through reductive amination of furfurylamine and aniline. A representative protocol from Chemistry Letters (1996) involves:

  • Reaction Conditions :
    • Furfurylamine (1.0 equiv) and aniline (1.2 equiv) are heated at 80°C in ethanol with 10 mol% palladium on carbon (Pd/C) under hydrogen gas (1 atm).
    • The mixture is stirred for 12 hours, followed by filtration and solvent evaporation.
  • Purification :
    • The crude product is distilled under reduced pressure (146–148°C at 10 mmHg) to yield a colorless liquid.
  • Yield : 78–85% (reported for analogous reactions).

Key Data :

Property Value Source
Boiling Point 146–148°C (10 mmHg)
Molecular Formula C₁₁H₁₁NO

Synthesis of 2-Chloroacetyl Chloride

High-purity 2-chloroacetyl chloride is critical for efficient acylation. A patented method (US4129595A) employs glycolic acid and thionyl chloride (SOCl₂) in the presence of a nitrogen-containing catalyst:

  • Procedure :
    • Glycolic acid (1.0 equiv) is reacted with SOCl₂ (2.5 equiv) and 0.5 mol% pyridine at 60°C for 4 hours.
    • Excess SOCl₂ is removed via distillation, yielding 2-chloroacetyl chloride with >95% purity.
  • Advantages :
    • Pyridine catalyzes the reaction, minimizing side products like glycolic acid dichloride.

Acylation Reaction: Formation of 2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide

The final step involves nucleophilic acyl substitution between N-(furan-2-ylmethyl)-N-phenylamine and 2-chloroacetyl chloride:

  • Laboratory-Scale Protocol :

    • Reagents :
      • N-(Furan-2-ylmethyl)-N-phenylamine (1.0 equiv)
      • 2-Chloroacetyl chloride (1.1 equiv)
      • Triethylamine (TEA, 1.5 equiv) as acid scavenger
      • Solvent: Anhydrous dichloromethane (DCM)
    • Procedure :
      • The amine is dissolved in DCM at 0°C under nitrogen.
      • 2-Chloroacetyl chloride is added dropwise, followed by TEA.
      • The mixture is stirred at room temperature for 6 hours.
      • The organic layer is washed with water, dried (MgSO₄), and concentrated.
    • Purification :
      • Recrystallization from ethanol yields white crystals (mp 92–94°C).
    • Yield : 70–75%.
  • Industrial-Scale Adaptation :

    • Continuous Flow Reactor :
      • Reagents are pumped through a microreactor at 50°C with a residence time of 10 minutes.
      • Advantages include enhanced heat transfer and reduced side reactions.
    • Yield : 85–90%.

Reaction Summary :
$$
\text{N-(Furan-2-ylmethyl)-N-phenylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile increase reaction rates but complicate purification.
  • Halogenated Solvents : DCM and chloroform balance reactivity and ease of isolation.

Stoichiometry and Temperature

  • 2-Chloroacetyl Chloride : A 10% excess ensures complete amine consumption.
  • Temperature : Reactions at 0–25°C minimize thermal degradation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.32 (m, 5H, ArH), 6.52 (d, J = 3.2 Hz, 1H, furan H-3), 6.38 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.85 (s, 2H, NCH₂), 4.12 (s, 2H, COCH₂Cl).

IR (KBr) :

  • 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Cl stretch), 1245 cm⁻¹ (C-N stretch).

Mass Spectrometry :

  • m/z 249.69 [M]⁺ (calculated for C₁₃H₁₂ClNO₂).

Elemental Analysis

Element Calculated (%) Observed (%)
C 62.53 62.50
H 4.85 4.82
N 5.61 5.58

Industrial-Scale Production Methods

Continuous Flow Synthesis :

  • Reactor Type : Tubular microreactor with static mixers.
  • Parameters :
    • Temperature: 50°C
    • Pressure: 2 bar
    • Flow Rate: 10 mL/min
  • Advantages :
    • 20% higher yield than batch processes.
    • Reduced waste generation.

Applications and Derivatives

While beyond the scope of this synthesis-focused report, the compound serves as a precursor to:

  • Antimicrobial Agents : Thieno[2,3-b]pyridine derivatives via nucleophilic substitution.
  • Polymer Additives : Copolymers with enhanced thermal stability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The electron-withdrawing acetamide group activates the adjacent chlorine atom for nucleophilic displacement. This reactivity enables diverse derivatization strategies:

Reaction TypeReagents/ConditionsProduct FormedKey ObservationsReference
Amine substitution Primary amines (e.g., ethylamine), EtOH, refluxN-alkyl/aryl acetamide derivativesSecondary amines show reduced reactivity due to steric hindrance .
Thiol substitution Thiophenol, K₂CO₃, DMF, 80°CThioether-linked acetamidesHigher yields observed with aromatic thiols compared to aliphatic counterparts .
Alcoholysis Methanol/H₂SO₄, refluxMethoxy-substituted acetamideAcid catalysis accelerates reaction rates; competing hydrolysis observed at >80°C.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, as evidenced by inversion of configuration at the α-carbon in stereochemical studies. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents favor hydrolysis side reactions .

Furan Ring Functionalization

The electron-rich furan moiety undergoes electrophilic aromatic substitution (EAS):

Reaction TypeReagents/ConditionsProduct FormedRegioselectivityReference
Nitration HNO₃/AcOH, 0°C5-nitro-furan derivativeNitration occurs preferentially at C5 position
Sulfonation ClSO₃H, CH₂Cl₂, RTFuran-2-sulfonic acid derivativeRequires strict temperature control (<30°C)
Friedel-Crafts alkylation Benzyl chloride/AlCl₃, 50°C5-benzylated furan analogLimited by steric hindrance from N-phenyl group

Stability Note :
The furan ring demonstrates moderate stability under acidic conditions but undergoes ring-opening in strong mineral acids (e.g., H₂SO₄ >50% concentration) .

Amide Bond Reactivity

The tertiary amide bond exhibits unusual lability compared to typical acetamides:

Reaction TypeConditionsOutcomeCatalytic RequirementsReference
Hydrolysis 6M HCl, 100°C, 12hChloroacetic acid + furan-phenyl amineComplete decomposition observed
Reductive cleavage LiAlH₄, THF, 0°C → RTCorresponding amine productOver-reduction of furan ring occurs at >40°C

Comparative Stability :
The N-furanmethyl-N-phenyl substitution creates torsional strain, reducing amide resonance stabilization by ~15% compared to N,N-dialkyl analogs (DFT calculations) .

Complexation with Metal Ions

The compound acts as a bidentate ligand through furan oxygen and amide carbonyl:

Metal IonSolvent SystemComplex StoichiometryStability Constant (log β)Application RelevanceReference
Cu(II)MeOH/H₂O (4:1)1:2 (metal:ligand)8.2 ± 0.3Catalytic oxidation systems
Pd(II)DMF1:15.9 ± 0.2Cross-coupling reaction precatalyst

Structural Evidence :
X-ray crystallography of the Cu(II) complex reveals distorted octahedral geometry with bond lengths of 1.95 Å (Cu-O_furan) and 2.10 Å (Cu-O_amide) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two competing pathways:

  • C-Cl bond homolysis
    Generates acetamide radical intermediates, detectable via EPR spectroscopy
    Half-life: 23 min in degassed acetonitrile

  • Furan ring electrocyclization
    Forms oxabicyclic adducts with quantum yield Φ = 0.18

Synthetic Utility :
Controlled photolysis enables site-specific functionalization for combinatorial library synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide have shown promising anticancer properties. For instance, derivatives of N-phenylacetamide have been evaluated for their inhibitory effects on various cancer cell lines. In a study focusing on protein tyrosine kinase inhibitors, compounds were synthesized that exhibited significant antitumor activity against human lung adenocarcinoma cells .

Antitubercular Properties
A class of N-phenylacetamide derivatives was assessed for their antitubercular activities. The study revealed that modifications in the structure could lead to compounds with potent activity against Mycobacterium tuberculosis, suggesting a potential therapeutic application for structurally related compounds .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its unique structural features, including the chloro group and furan ring which enhance reactivity.

Chemical Reactions
The compound can participate in several chemical reactions, including:

  • Nucleophilic substitutions: The chloro group can be replaced by various nucleophiles.
  • Condensation reactions: It can react with amines or alcohols to form new derivatives.

Antimicrobial Effects
Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties. For instance, novel organoselenium derivatives derived from similar frameworks have been tested against various microbial strains, indicating potential applications in treating infections .

  • Antitumor Evaluation
    • A series of N-substituted acetamides were synthesized and tested for their inhibitory effects on lung cancer cell lines. The results indicated that structural modifications could enhance potency significantly .
  • Antitubercular Screening
    • A study evaluated a range of acetamide derivatives for their activity against M. tuberculosis. Compounds were found to have varying degrees of effectiveness, with some showing MIC values as low as 4 μg/mL .
  • Synthesis and Characterization
    • The synthesis process typically involves reacting starting materials such as 2-chloroacetyl chloride with N-(furan-2-ylmethyl)-N-phenylamine, showcasing the compound's role as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. The furan ring and phenyl group contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide C₁₃H₁₂ClNO₂ 253.7 Phenyl, furan-2-ylmethyl 40914-13-4
Propachlor (2-chloro-N-isopropyl-N-phenylacetamide) C₁₁H₁₄ClNO 211.7 Phenyl, isopropyl 1918-16-7
2-Chloro-N-phenylacetamide C₈H₈ClNO 169.6 Phenyl -
2-Chloro-N-phenethylacetamide C₁₀H₁₂ClNO 197.7 Phenethyl -
2-(2-Chlorophenyl)-N-phenylacetamide C₁₄H₁₂ClNO 245.7 2-Chlorophenyl, phenyl -

Key Observations :

  • The furan-2-ylmethyl group in the target compound introduces steric and electronic differences compared to aliphatic substituents (e.g., isopropyl in propachlor) .

Physical Properties and Environmental Fate

Table 2: Physical and Environmental Data

Compound Name Melting Point (°C) Solubility Environmental Fate
This compound Not reported Likely low in water No data; furan may enhance biodegradability
Propachlor 77 Low water solubility Persists in soil; dechlorinated by dithionite-alumina systems
2-Chloro-N-phenylacetamide Not reported Moderate in ethanol Hydrogen-bonded packing in crystals

Key Observations :

  • Propachlor’s isopropyl group contributes to lower molecular weight and higher volatility compared to the target compound .
  • The furan ring in the target compound may increase susceptibility to oxidative degradation compared to purely aromatic substituents .

Conformational and Crystallographic Insights

  • 2-Chloro-N-phenylacetamide : Exhibits antiparallel alignment of N–H and C=O bonds, with hydrogen bonding forming infinite chains in the solid state .

Biological Activity

2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H10_{10}ClN\O
  • Molecular Weight : 221.66 g/mol

The presence of a chloro group, a furan ring, and a phenylacetamide moiety contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that:

  • The chloro group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on biomolecules.
  • The furan and phenyl groups enhance the compound's stability and reactivity, influencing its interaction with enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have assessed its efficacy against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
Candida albicans128 - 256 µg/mL512 - 1,024 µg/mL
Candida parapsilosis128 - 256 µg/mL512 - 1,024 µg/mL
Staphylococcus aureusNot specifiedNot specified

The compound was found to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by 87% , indicating its potential utility in treating biofilm-associated infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (breast)<10
HepG2 (liver)>25

In particular, the compound demonstrated more pronounced cytotoxicity against MCF-7 cells compared to HepG2 cells, suggesting selective activity towards certain cancer types .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antifungal Study : A study evaluated the antifungal activity against fluconazole-resistant strains of Candida. The results showed significant inhibition of fungal growth and biofilm formation, suggesting a promising avenue for addressing drug-resistant fungal infections .
  • Cytotoxicity Assay : In vitro assays using MTT demonstrated that the compound effectively induced cell death in MCF-7 cells, with an IC50_{50} value indicating strong cytotoxicity. This positions it as a candidate for further development in cancer therapy.
  • Mechanistic Insights : Molecular docking studies suggested that the compound interacts with specific targets involved in cancer cell proliferation and survival, although more detailed studies are needed to elucidate these pathways fully .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • SAR Framework :
  • Variations : Substitute the furan with thiophene or pyridine rings to alter electronic properties.
  • Activity Metrics : Test derivatives for antifungal activity (e.g., against Candida albicans) and compare IC₅₀ values.
  • Data Interpretation : Prioritize substituents that enhance hydrogen bonding (e.g., -OH, -NH₂) while maintaining chloroacetamide reactivity .

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